Cas no 905687-27-6 (N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide)

N-1-(4-フルオロフェニル)-5-オキソピロリジン-3-イル-4-メトキシベンゼン-1-スルホンアミドは、高度に特異的な化学構造を有する有機化合物です。この化合物は、ピロリジン環とスルホンアミド基を組み合わせた特徴的な骨格を持ち、医薬品中間体や生物活性分子の開発において重要な役割を果たします。4-フルオロフェニル基と4-メトキシフェニルスルホンアミド基の存在により、優れた分子認識特性と代謝安定性を示します。特に、中枢神経系や炎症関連ターゲットとの相互作用が期待されるため、創薬研究分野での応用が注目されています。その構造的多様性から、新規薬剤候補化合物の設計における有用なテンプレートとしての潜在性を有しています。

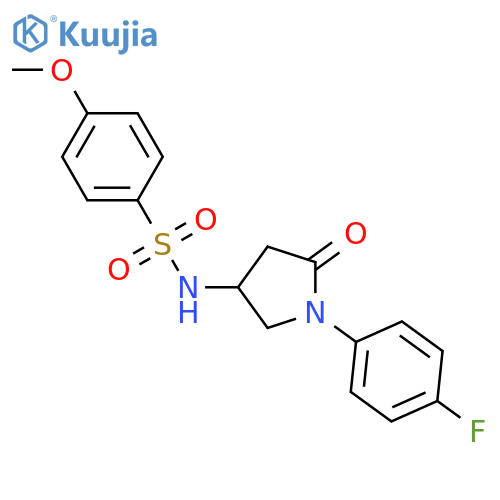

905687-27-6 structure

商品名:N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide

N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide

- N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzenesulfonamide

- 905687-27-6

- N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-methoxybenzenesulfonamide

- SR-01000913637-1

- AB00679479-01

- AKOS024658705

- SR-01000913637

- F2541-0177

- N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide

-

- インチ: 1S/C17H17FN2O4S/c1-24-15-6-8-16(9-7-15)25(22,23)19-13-10-17(21)20(11-13)14-4-2-12(18)3-5-14/h2-9,13,19H,10-11H2,1H3

- InChIKey: KDERPAFNCQAJRO-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2CC(=O)N(C3=CC=C(F)C=C3)C2)(=O)=O)=CC=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 364.08930636g/mol

- どういたいしつりょう: 364.08930636g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 564

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 84.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2541-0177-20μmol |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-2mg |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-25mg |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-10μmol |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-4mg |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-2μmol |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-40mg |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-5mg |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-50mg |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2541-0177-5μmol |

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzene-1-sulfonamide |

905687-27-6 | 90%+ | 5μl |

$63.0 | 2023-05-16 |

N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide 関連文献

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

905687-27-6 (N-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-4-methoxybenzene-1-sulfonamide) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量